6-Chloro-8-(dimethylamino)-2,7-naphthyridin-1(2h)-one
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Overview
Description
6-Chloro-8-(dimethylamino)-2,7-naphthyridin-1(2H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 6th position and a dimethylamino group at the 8th position on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(dimethylamino)-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the chlorination of 2,7-naphthyridin-1(2H)-one followed by the introduction of the dimethylamino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the dimethylation step may involve reagents like dimethylamine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(dimethylamino)-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
Scientific Research Applications
6-Chloro-8-(dimethylamino)-2,7-naphthyridin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(dimethylamino)-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 6-Chloro-8-nitroquinoline
Uniqueness
6-Chloro-8-(dimethylamino)-2,7-naphthyridin-1(2H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClN3O |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
6-chloro-8-(dimethylamino)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C10H10ClN3O/c1-14(2)9-8-6(5-7(11)13-9)3-4-12-10(8)15/h3-5H,1-2H3,(H,12,15) |
InChI Key |
QECLVKUARFRYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC(=N1)Cl)C=CNC2=O |
Origin of Product |
United States |
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